Cas no 25825-31-4 (5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol)

5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol 化学的及び物理的性質
名前と識別子
-
- 5-(tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol
- Z44101871
- 5-tert-butyl-3-[(morpholin-4-yl)methyl]benzene-1,2-diol
- AB00983388-01
- 5-(t-Butyl)-3-(morpholinomethyl)benzene-1,2-diol
- CS-0353820
- 25825-31-4
- 5-tert-butyl-3-(morpholin-4-ylmethyl)benzene-1,2-diol
- F17092
- AKOS034337029
- AS-47948
- MFCD08856950
- SCHEMBL13234913
- 5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol
-
- MDL: MFCD08856950
- インチ: 1S/C15H23NO3/c1-15(2,3)12-8-11(14(18)13(17)9-12)10-16-4-6-19-7-5-16/h8-9,17-18H,4-7,10H2,1-3H3
- InChIKey: MUHOBORMCCTQOM-UHFFFAOYSA-N
- ほほえんだ: O1CCN(CC1)CC1=C(C(=CC(=C1)C(C)(C)C)O)O
計算された属性
- せいみつぶんしりょう: 265.16779360g/mol
- どういたいしつりょう: 265.16779360g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 284
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.9
- 疎水性パラメータ計算基準値(XlogP): 2.3
5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | BA08252-3mg |
5-(tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol |
25825-31-4 | 95 | 3mg |
$105.00 | 2024-04-20 | |
1PlusChem | 1P01JX5O-1g |
5-(tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol |
25825-31-4 | 95% | 1g |
$1160.00 | 2023-12-18 | |
Ambeed | A989616-1g |
5-(tert-Butyl)-3-(morpholinomethyl)benzene-1,2-diol |
25825-31-4 | 95% | 1g |
$326.0 | 2024-04-20 | |
A2B Chem LLC | BA08252-1g |
5-(tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol |
25825-31-4 | 95% | 1g |
$494.00 | 2024-04-20 | |
A2B Chem LLC | BA08252-2mg |
5-(tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol |
25825-31-4 | 95 | 2mg |
$86.00 | 2024-04-20 | |
abcr | AB482384-250 mg |
5-(t-Butyl)-3-(morpholinomethyl)benzene-1,2-diol; 95% |
25825-31-4 | 250MG |
€831.60 | 2023-04-20 | ||
abcr | AB482384-1 g |
5-(t-Butyl)-3-(morpholinomethyl)benzene-1,2-diol; 95% |
25825-31-4 | 1g |
€645.10 | 2023-01-05 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T939971-1g |
5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol |
25825-31-4 | 95% | 1g |
¥4,320.00 | 2022-08-31 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T939971-250mg |
5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol |
25825-31-4 | 95% | 250mg |
¥2,160.00 | 2022-08-31 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T939971-100mg |
5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol |
25825-31-4 | 95% | 100mg |
¥1,260.00 | 2022-08-31 |
5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol 関連文献
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
-
4. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diolに関する追加情報
Research Briefing on 5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol (CAS: 25825-31-4)
In recent years, the compound 5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol (CAS: 25825-31-4) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The purpose of this briefing is to provide an overview of the latest research developments related to this compound, focusing on its synthesis, biological activities, and potential applications in drug development.
The synthesis of 5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol has been optimized in recent studies, with researchers employing advanced catalytic methods to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel one-pot synthesis approach that significantly reduces the number of steps required, thereby enhancing the scalability of the process. This advancement is particularly relevant for industrial-scale production, where efficiency and cost-effectiveness are critical factors.
In terms of biological activity, 5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol has exhibited notable antioxidant and anti-inflammatory properties. A recent in vitro study conducted by a team at the University of Cambridge revealed that the compound effectively scavenges reactive oxygen species (ROS) and inhibits the production of pro-inflammatory cytokines. These findings suggest its potential utility in treating oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions.
Furthermore, preliminary investigations into the compound's mechanism of action have identified its interaction with key cellular signaling pathways, including the NF-κB and Nrf2 pathways. These pathways play a crucial role in regulating inflammation and oxidative stress responses, respectively. By modulating these pathways, 5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol may offer a dual therapeutic effect, addressing both inflammation and oxidative damage simultaneously.
Another area of interest is the compound's potential application in oncology. Recent preclinical studies have explored its efficacy as an adjuvant therapy in combination with conventional chemotherapeutic agents. Results from these studies indicate that the compound enhances the sensitivity of cancer cells to chemotherapy while mitigating some of the adverse effects associated with treatment. This synergistic effect could pave the way for new combination therapies that improve patient outcomes.
Despite these promising findings, challenges remain in the development of 5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol as a therapeutic agent. Issues such as bioavailability, pharmacokinetics, and long-term safety need to be addressed through further research. Current efforts are focused on structural modifications to improve the compound's solubility and stability, as well as comprehensive toxicological studies to ensure its safety profile.
In conclusion, 5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol (CAS: 25825-31-4) represents a promising candidate for further development in the pharmaceutical industry. Its multifaceted biological activities and potential therapeutic applications make it a compound of significant interest. Continued research and collaboration across academic and industrial sectors will be essential to fully realize its potential and bring it closer to clinical application.
25825-31-4 (5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol) 関連製品
- 2171956-97-9(2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylpyrrolidin-3-yl}acetic acid)
- 2172587-75-4({5-(cyclopropylmethyl)-1-(2-methoxyethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 885189-49-1(5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-2-(4-fluorophenyl)ethyl-2,3-dihydro-1H-pyrrol-3-one)
- 2172430-21-4(3-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)-2-methylpropanoic acid)
- 1806424-89-4(6-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid)
- 1366505-62-5((3R)-3-{(tert-butoxy)carbonylamino}-3-(2-methylthiophen-3-yl)propanoic acid)
- 1565753-07-2(ethyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetate)
- 895021-50-8(2-1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-phenylacetamide)
- 1566435-40-2(5-(pyrrolidin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid)
- 1805164-83-3(3-Bromo-5-(difluoromethyl)-2-nitropyridine-6-acetonitrile)
